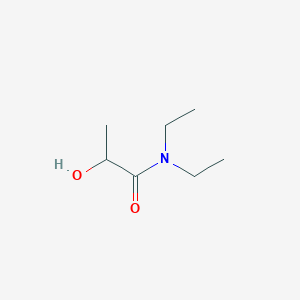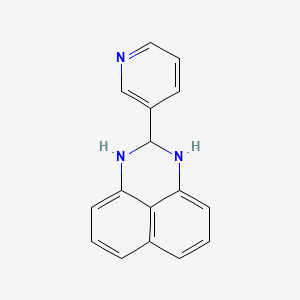![molecular formula C20H21N3O5S B11996672 4-hydroxy-N'-[(4-methylphenyl)sulfonyl]-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B11996672.png)
4-hydroxy-N'-[(4-methylphenyl)sulfonyl]-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxy-N’-[(4-methylphenyl)sulfonyl]-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide is a complex organic compound with a unique structure that combines several functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N’-[(4-methylphenyl)sulfonyl]-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the quinoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonyl group: This step involves the reaction of the quinoline derivative with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, in the presence of a base like pyridine.
Hydrolysis and coupling: The final steps involve hydrolysis of the intermediate compounds and coupling with hydrazine derivatives to form the carbohydrazide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-hydroxy-N’-[(4-methylphenyl)sulfonyl]-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to replace the sulfonyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield quinoline ketones, while reduction of the carbonyl group may produce quinoline alcohols.
Aplicaciones Científicas De Investigación
4-hydroxy-N’-[(4-methylphenyl)sulfonyl]-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 4-hydroxy-N’-[(4-methylphenyl)sulfonyl]-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 4-hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzimidazole-6-carboxamide
- 7-hydroxy-N,N,2-trimethyl-3-tosyl-3H-benzo[d]imidazole-5-carboxamide
Uniqueness
4-hydroxy-N’-[(4-methylphenyl)sulfonyl]-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
This detailed article provides a comprehensive overview of 4-hydroxy-N’-[(4-methylphenyl)sulfonyl]-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C20H21N3O5S |
|---|---|
Peso molecular |
415.5 g/mol |
Nombre IUPAC |
4-hydroxy-N'-(4-methylphenyl)sulfonyl-2-oxo-1-propylquinoline-3-carbohydrazide |
InChI |
InChI=1S/C20H21N3O5S/c1-3-12-23-16-7-5-4-6-15(16)18(24)17(20(23)26)19(25)21-22-29(27,28)14-10-8-13(2)9-11-14/h4-11,22,24H,3,12H2,1-2H3,(H,21,25) |
Clave InChI |
CLZBVSUBVGLWFS-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NNS(=O)(=O)C3=CC=C(C=C3)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Propyl-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11996591.png)


![Methyl 4-{(E)-[({[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoate](/img/structure/B11996615.png)




![4,4'-Thiobis[2,5-xylenol]](/img/structure/B11996654.png)

![1-(2-Pyridinyl)ethanone [1-(2-pyridinyl)ethylidene]hydrazone](/img/structure/B11996664.png)
![1-[4-(Butan-2-yl)phenyl]-3-(4-chlorophenyl)urea](/img/structure/B11996673.png)


